![molecular formula C26H35AuClO2P B3338147 Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) CAS No. 854045-95-7](/img/structure/B3338147.png)
Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I)
Overview
Description
Chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I), also known as SPhos AuCl, is an organometallic compound . It is used as a catalyst in oxidative cyclization reactions .
Molecular Structure Analysis
The compound has the empirical formula C26H35AuClO2P . It consists of a gold(I) atom coordinated to a chloro group and a complex phosphine ligand, which features a biphenyl core with methoxy substituents and dicyclohexylphosphino groups .Chemical Reactions Analysis
This compound is known to be used as a catalyst in oxidative cyclization reactions . It may also be involved in other types of reactions, but specific examples are not provided in the search results.Physical And Chemical Properties Analysis
The compound is a white powder . It is insoluble in water . The exact melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Luminescence Properties
Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) derivatives show interesting luminescence properties. For instance, acetylenephosphino gold(I) derivatives, including chloro derivatives, exhibit luminescence at room temperature in the solid state, and all the complexes show luminescence at 77 K with specific excitation and emission maxima (Bardají, Jones, & Laguna, 2002).
Catalyst Structures and Reactivity
Studies on the structure of monoligated active catalysts based on 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl (SPhos) with Pd(0) revealed significant insights. This included the reaction of SPhos·Pd with chlorobenzene explored through density functional theory (DFT) and supported by NMR studies (Barder, Biscoe, & Buchwald, 2007).
Synthesis Applications
The compound is used in gold-catalyzed rearrangements of various N-aryl-2-alkynylazetidines to pyrrolo[1,2-a]indoles, with particular efficiency observed using 2-biphenyl-dicyclohexylphosphino-gold(I) hexafluoroantimonate (Kern, Hoffmann, Blanc, Weibel, & Pale, 2013).
Electrophilic Gold(I) Complexes
Electrophilic gold(I) complexes containing 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Sphos) have been explored for their efficiency inintramolecular cycloisomerizations. These complexes, including those based on Sphos, either competed with or outperformed catalysts based on other ligands in certain reactions, showcasing their potential in synthetic chemistry (Hashmi, Loos, Doherty, Knight, Robson, & Rominger, 2011).
Suzuki-Miyaura Coupling
The compound has been used in a novel Pd catalyst system for Suzuki-Miyaura coupling of challenging DNA-linked aryl chlorides with various boronic acids/esters, demonstrating its utility in complex organic syntheses (Ding, Delorey, & Clark, 2016).
Synthesis of Organogold Complexes
Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) has been involved in the synthesis and isolation of organogold complexes through controlled silyl migration, indicating its relevance in the formation of organometallic compounds with potential applications in various chemical processes (McGee, Bellavance, Korobkov, Tarasewicz, & Barriault, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that gold compounds often target proteins or enzymes involved in inflammatory processes .
Mode of Action
It’s known that gold compounds can interact with biological targets through the formation of coordinate covalent bonds .
Biochemical Pathways
The compound is used as a catalyst in various reactions, including the Suzuki-Miyaura coupling and other cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals .
Pharmacokinetics
It’s known that the pharmacokinetics of gold compounds can be influenced by their chemical structure, formulation, and route of administration .
Result of Action
The compound acts as a catalyst, facilitating various chemical reactions without being consumed in the process . It’s particularly adept at achieving a variety of Suzuki-Miyaura couplings among other cross-coupling reactions .
Action Environment
The efficacy and stability of Chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I) can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, it can generate active palladium species at room temperature with weak phosphate or carbonate bases .
properties
IUPAC Name |
chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKGSOIFMDZUMX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35AuClO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
854045-95-7 | |
Record name | 854045-95-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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